molecular formula C20H18N2O7 B4982812 (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone CAS No. 20323-72-2

(6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone

Cat. No.: B4982812
CAS No.: 20323-72-2
M. Wt: 398.4 g/mol
InChI Key: YQHPOSDABMOWAK-UHFFFAOYSA-N
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Description

(6,7-Dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone is a complex organic compound that features both isoquinoline and nitrophenyl groups

Properties

IUPAC Name

(6,7-dimethoxyisoquinolin-1-yl)-(4,5-dimethoxy-2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O7/c1-26-15-7-11-5-6-21-19(12(11)8-16(15)27-2)20(23)13-9-17(28-3)18(29-4)10-14(13)22(24)25/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHPOSDABMOWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2C(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942478
Record name (6,7-Dimethoxyisoquinolin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20323-72-2
Record name NSC146066
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6,7-Dimethoxyisoquinolin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone typically involves the reaction of 6,7-dimethoxy-1-isoquinoline with 4,5-dimethoxy-2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are used under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinoline and nitrophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Medicine

In medicine, derivatives of this compound are being investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the nitrophenyl group can participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (6,7-Dimethoxy-3,4-dihydroisoquinoline): Similar in structure but lacks the nitrophenyl group.

    (6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone: Contains a triazole ring instead of a nitrophenyl group.

Uniqueness

(6,7-Dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone is unique due to the presence of both isoquinoline and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

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